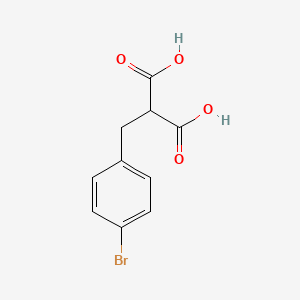

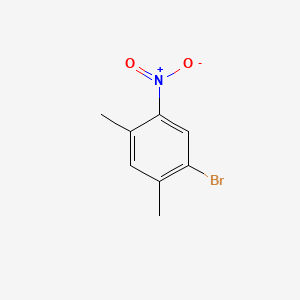

2-(4-Bromobenzyl)malonic acid

Overview

Description

2-(4-Bromobenzyl)malonic acid is a compound that can be associated with the family of bromobenzoic acids and malonic acid derivatives. While the specific compound 2-(4-Bromobenzyl)malonic acid is not directly studied in the provided papers, related compounds and their reactions are discussed, which can provide insights into its chemical behavior and properties.

Synthesis Analysis

The synthesis of related compounds often involves the alkylation of malonic ester derivatives. For instance, the synthesis of 2-ethyl-3-methylsuccinic acids via a stereospecific malonic ester alkylation is described, where the reaction of a brominated ester with dibenzyl ethylmalonate proceeds with Walden inversion . This suggests that similar methods could potentially be applied to synthesize 2-(4-Bromobenzyl)malonic acid by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Bromobenzyl)malonic acid has been characterized using various spectroscopic techniques and theoretical calculations. For example, the molecular structure of 2-amino-5-bromobenzoic acid was analyzed using FT-IR, FT-Raman, and UV spectroscopy, along with DFT calculations . Similarly, the structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was determined using X-ray crystallography and compared with theoretical models . These studies provide a framework for understanding the molecular conformation and electronic properties of bromobenzyl derivatives.

Chemical Reactions Analysis

The reactivity of malonic acid derivatives, including those with bromine substituents, can be complex. The Ce4+-malonic/bromomalonic acid reactions are significant in the Belousov-Zhabotinsky oscillatory reaction, with CO2 evolution being a key aspect of the reaction mechanism . The study suggests that different reaction channels, such as recombination and decarboxylation, are influenced by the concentration of Ce4+ and the initial conditions. This information could be relevant to the reactivity of 2-(4-Bromobenzyl)malonic acid in similar oxidative conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzyl malonic acid derivatives can be inferred from related studies. The thermodynamic properties of 2-amino-5-bromobenzoic acid and 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole were calculated, showing how standard heat capacity, entropy, and enthalpy changes correlate with temperature . Additionally, the nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) of these compounds were investigated, which could be indicative of the behavior of 2-(4-Bromobenzyl)malonic acid under various conditions .

Scientific Research Applications

Chemical Synthesis and Derivatives

- 2-(4-Bromobenzyl)malonic acid has been explored for its potential in chemical synthesis. It serves as a critical intermediate in the formation of various organic compounds. For instance, a study demonstrated its utility in the synthesis of stereospecific malonic ester alkylations, leading to compounds like 2-ethyl-3-methylsuccinic acid (Van Leeuwen et al., 2010). This process is significant as it involves Walden inversion, a notable phenomenon in stereochemistry.

Applications in Pharmaceuticals

- While excluding specific drug usage, dosage, and side effects, 2-(4-Bromobenzyl)malonic acid plays a role in the development of pharmaceuticals. A research focused on scaling the synthesis of N,N-dibenzyl amide of malonic acid, a potential anticonvulsant, in industrial environments. The study highlighted its synthesis from readily available reagents and its promising anticonvulsant activity in animal studies (Кушнірук et al., 2016).

Role in Carbohydrate Chemistry

- In carbohydrate chemistry, 2-(4-Bromobenzyl)malonic acid derivatives have been used for the synthesis of C-glycosyl malonates. These derivatives have served as intermediates for preparing various glucopyranosyl malonic acid and acetic acid derivatives (Hanessian & Pernet, 1974).

Utilization in Organic Synthesis

- The compound has also found applications in the preparation of caffeic and dihydrocaffeic acids, essential organic compounds with various uses. It was used in the synthesis of these acids by reacting with malonic acid (Neish, 1959).

Metabolic Pathways Studies

- In the study of metabolic pathways, derivatives of 2-(4-Bromobenzyl)malonic acid have been utilized. For example, in the analysis of the metabolism of 4-bromo-2,5-dimethoxyphenethylamine, a psychoactive designer drug, researchers identified metabolites through oxidative deamination and demethylation processes (Carmo et al., 2005).

Development of COX-2 Inhibitors

- In the field of medicinal chemistry, 2-(4-Bromobenzyl)malonic acid derivatives have been explored for developing selective COX-2 inhibitors. These compounds have shown potential anti-inflammatory activity without gastrointestinal toxicity (Black et al., 1996).

Extraction and Recovery Research

- Research on the extraction and recovery of malonic acid, a derivative of 2-(4-Bromobenzyl)malonic acid, has also been conducted. This includes studies on the reactive extraction of malonic acid from fermentation broth or dilute aqueous streams (Dhongde, De, & Wasewar, 2019).

Exploration in Material Science

- In material science, 2-(4-Bromobenzyl)malonic acid derivatives have been used in the synthesis of benzothiazole and thiophene derivatives. These compounds have been synthesized through solid-phase synthesis using resin-bound cyclic malonic acid ester (Huang & Tang, 2003).

Safety And Hazards

properties

IUPAC Name |

2-[(4-bromophenyl)methyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8H,5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBILFWSEHZMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537051 | |

| Record name | [(4-Bromophenyl)methyl]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromobenzyl)malonic acid | |

CAS RN |

92013-18-8 | |

| Record name | [(4-Bromophenyl)methyl]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)

![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)